(S)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol
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Overview
Description
(S)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[3,4-b]pyridine core, which is often associated with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino and fluorophenoxy groups: These groups are introduced through nucleophilic substitution reactions.
Attachment of the methoxybenzyl group: This step often involves a coupling reaction, such as a Suzuki-Miyaura cross-coupling.
Final assembly:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it useful in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrazolo[3,4-b]pyridine derivatives have shown activity.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. This interaction can trigger a cascade of biochemical events, ultimately leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylamino)phenylboronic acid pinacol ester: This compound is used in organic synthesis and has applications in the development of sensing devices.
9-Methoxystrobilurin G: A natural product with antimalarial activity, targeting mitochondrial complex III.
Uniqueness
(S)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol stands out due to its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H24FN5O3 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(2S)-2-[[4-(4-amino-2-fluorophenoxy)-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]amino]propan-1-ol |
InChI |
InChI=1S/C23H24FN5O3/c1-14(13-30)27-22-21-20(32-19-8-5-16(25)11-18(19)24)9-10-26-23(21)29(28-22)12-15-3-6-17(31-2)7-4-15/h3-11,14,30H,12-13,25H2,1-2H3,(H,27,28)/t14-/m0/s1 |
InChI Key |
MMQWQBXZTLFQQL-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](CO)NC1=NN(C2=NC=CC(=C12)OC3=C(C=C(C=C3)N)F)CC4=CC=C(C=C4)OC |
Canonical SMILES |
CC(CO)NC1=NN(C2=NC=CC(=C12)OC3=C(C=C(C=C3)N)F)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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